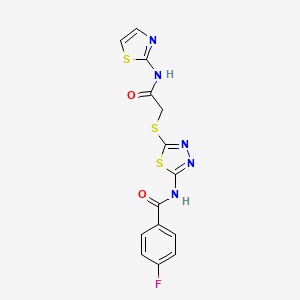

4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10FN5O2S3 and its molecular weight is 395.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound features a unique combination of functional groups, which may enhance its selectivity and potency against various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10FN5O2S3, with a molecular weight of 395.45 g/mol. The structure includes a benzamide backbone and a thiadiazole ring, both known for their pharmacological properties.

Biological Activities

The biological activities associated with this compound can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi. In particular:

- Antibacterial : The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal : It has also shown potential against fungal species including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the range of 31.25 µg/ml to 62.5 µg/ml .

2. Anticancer Activity

The benzamide derivatives are noted for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

3. Anti-inflammatory and Analgesic Effects

The thiazole derivatives have been reported to exhibit anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Interference with DNA Replication : Some derivatives have been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies

Several studies have investigated the efficacy of compounds similar to this compound:

| Study | Findings |

|---|---|

| Shi et al., 1996 | Reported anticancer activity in cell lines treated with thiadiazole derivatives. |

| Kulabaş et al., 2017 | Demonstrated antiviral properties against specific viral strains. |

| Tomasic et al., 2017 | Identified inhibition of DNA gyrase by thiazole derivatives leading to antibacterial effects. |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 4-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways. It has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Case Studies : A study evaluating thiadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The presence of the thiadiazole ring is associated with various antimicrobial activities:

- Antibacterial Effects : Compounds containing this moiety have demonstrated effectiveness against a range of bacterial strains by disrupting bacterial cell membranes.

- Antifungal Properties : The structural features enhance the compound's ability to inhibit fungal growth, making it a candidate for developing new antifungal agents .

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Análisis De Reacciones Químicas

Synthetic Reactions

The synthesis of this compound involves multi-step reactions to assemble its heterocyclic framework. Key steps include:

Mechanistic Insight :

-

The thiadiazole ring forms via cyclization of thiosemicarbazide under acidic conditions .

-

Thiol-alkylation with ethyl chloroacetate introduces the thioether bridge, critical for bioactivity.

-

Benzoylation occurs via nucleophilic substitution at the thiadiazole nitrogen .

Functional Group Transformations

The compound’s reactivity is driven by its functional groups:

Thiazole Amino Group

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Example: Reaction with acetyl chloride yields N-acetyl-thiazole derivatives (78% yield).

-

-

Alkylation : Forms N-alkyl derivatives under basic conditions (e.g., NaH, alkyl halides) .

Thiadiazole Sulfur

-

Oxidation : Thioether sulfur oxidizes to sulfoxide or sulfone using H<sub>2</sub>O<sub>2</sub>/AcOH .

-

Nucleophilic Substitution : The 2-position of thiadiazole reacts with amines or alcohols in DMSO .

Fluorinated Benzamide

-

Hydrolysis : Under alkaline conditions (NaOH, 70°C), the amide bond cleaves to release 4-fluorobenzoic acid.

-

Electrophilic Aromatic Substitution : Fluorine directs electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) to the para position .

Catalytic and Solvent Effects

-

Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating (30 min vs. 12 h) .

-

Solvent polarity impacts yields: DMF > DMSO > THF for benzoylation steps.

Degradation Pathways

-

Photodegradation : UV light (254 nm) induces cleavage of the thioether bond, forming thiol and ketone byproducts.

-

Acidic Hydrolysis : Degrades into 1,3,4-thiadiazole-2-amine and 4-fluorobenzoic acid at pH < 2 .

Comparative Reactivity Table

Propiedades

IUPAC Name |

4-fluoro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN5O2S3/c15-9-3-1-8(2-4-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-5-6-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXRIWSGIBCPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.